ethyl 4-{9-cyano-8-[4-(methylsulfanyl)phenyl]-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl}benzoate
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Overview
Description
Ethyl 4-{9-cyano-8-[4-(methylsulfanyl)phenyl]-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, a cyano group, and an ethyl benzoate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{9-cyano-8-[4-(methylsulfanyl)phenyl]-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl}benzoate typically involves multi-step reactions. . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{9-cyano-8-[4-(methylsulfanyl)phenyl]-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the cyano group produces primary amines.
Scientific Research Applications
Ethyl 4-{9-cyano-8-[4-(methylsulfanyl)phenyl]-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{9-cyano-8-[4-(methylsulfanyl)phenyl]-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyrido[2,1-b][1,3,5]thiadiazine core play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{9-cyano-8-[4-(methylsulfanyl)phenyl]-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl}benzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C24H23N3O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
ethyl 4-[9-cyano-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl]benzoate |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-30-24(29)17-4-8-18(9-5-17)26-14-27-22(28)12-20(21(13-25)23(27)32-15-26)16-6-10-19(31-2)11-7-16/h4-11,20H,3,12,14-15H2,1-2H3 |
InChI Key |
SOABJRWKSTUUMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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